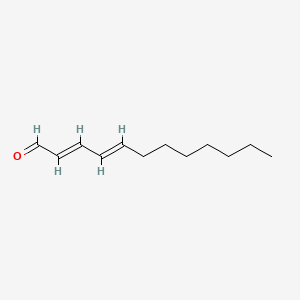
Reactive Blue 74
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Reactive Blue 74 is a synthetic dye belonging to the class of reactive dyes. It is commonly used in the textile industry for dyeing and printing cotton and viscose fabrics. The compound is known for its brilliant blue color and high solubility in water. Its chemical structure includes an anthraquinone core, which contributes to its vibrant hue and stability.
准备方法
Synthetic Routes and Reaction Conditions: Reactive Blue 74 is synthesized through a multi-step process involving the condensation of bromamic acid and 2,4,6-trimethyl-3,5-diaminobenzenesulfonic acid, followed by further condensation with cyanuric chloride and ethanol. The final product is obtained after a third condensation reaction, salting out, filtration, and drying .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where the aforementioned reactions are carried out under controlled conditions. The process typically includes:
Condensation Reactions: Conducted at specific temperatures and pH levels to ensure optimal yield.
Salting Out: Used to precipitate the dye from the reaction mixture.
Filtration and Drying: To obtain the final powdered form of the dye.
化学反应分析
Types of Reactions: Reactive Blue 74 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under certain conditions, leading to changes in its color properties.
Reduction: Reduction reactions can alter the dye’s structure, affecting its solubility and color.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide and sodium perborate.
Reducing Agents: Sodium hydrosulfite is commonly used.
Nucleophiles: Hydroxide ions and amines are typical nucleophiles involved in substitution reactions.
Major Products:
Oxidation Products: These can include various oxidized forms of the dye, which may exhibit different color properties.
Reduction Products: Reduced forms of the dye, often leading to a loss of color.
Substitution Products: Covalently bonded dye-fiber complexes, which are the desired outcome in textile applications.
科学研究应用
Reactive Blue 74 has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of dye chemistry and reaction mechanisms.
Biology: Employed in staining techniques to visualize cellular structures and processes.
Medicine: Investigated for potential use in diagnostic assays and as a marker in various biological studies.
Industry: Widely used in the textile industry for dyeing and printing fabrics.
作用机制
Reactive Blue 74 can be compared with other reactive dyes such as Reactive Blue 19 and Reactive Blue 4:
Reactive Blue 19: Known for its high reactivity and strong color, but may have different solubility and fastness properties.
Reactive Blue 4: Often used in similar applications but may differ in terms of molecular structure and reactivity.
Uniqueness: this compound is unique due to its specific anthraquinone structure, which imparts distinct color properties and stability. Its high solubility and reactivity make it particularly suitable for textile applications .
相似化合物的比较
- Reactive Blue 19
- Reactive Blue 4
- Reactive Blue 194
属性
IUPAC Name |
disodium;1-amino-4-[3-[(4-chloro-6-ethoxy-1,3,5-triazin-2-yl)amino]-2,4,6-trimethyl-5-sulfonatoanilino]-9,10-dioxoanthracene-2-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25ClN6O9S2.2Na/c1-5-44-28-34-26(29)33-27(35-28)32-22-11(2)21(12(3)25(13(22)4)46(41,42)43)31-16-10-17(45(38,39)40)20(30)19-18(16)23(36)14-8-6-7-9-15(14)24(19)37;;/h6-10,31H,5,30H2,1-4H3,(H,38,39,40)(H,41,42,43)(H,32,33,34,35);;/q;2*+1/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BROUGDTTZOUGDD-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=N1)NC2=C(C(=C(C(=C2C)NC3=CC(=C(C4=C3C(=O)C5=CC=CC=C5C4=O)N)S(=O)(=O)[O-])C)S(=O)(=O)[O-])C)Cl.[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23ClN6Na2O9S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
733.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12677-16-6 |
Source


|
| Record name | 2-Anthracenesulfonic acid, 1-amino-4-[[3-[(4-chloro-6-ethoxy-1,3,5-triazin-2-yl)amino]-2,4,6-trimethyl-5-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, sodium salt (1:2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bicyclo[2.2.1]hept-5-en-2-ylmethanol](/img/structure/B1172511.png)
